molecular formula C10H15I B14563401 3a-Iodo-6a-methyloctahydro-2,5-methanopentalene CAS No. 61898-34-8

3a-Iodo-6a-methyloctahydro-2,5-methanopentalene

Cat. No.: B14563401
CAS No.: 61898-34-8
M. Wt: 262.13 g/mol
InChI Key: CGRPNCGXLREJAJ-UHFFFAOYSA-N
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Description

3a-Iodo-6a-methyloctahydro-2,5-methanopentalene is a complex organic compound characterized by its unique structure, which includes an iodine atom and a methyl group attached to an octahydro-2,5-methanopentalene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Iodo-6a-methyloctahydro-2,5-methanopentalene typically involves multiple steps, starting with the preparation of the octahydro-2,5-methanopentalene core. This core can be synthesized through a series of cyclization reactions, followed by the introduction of the iodine and methyl groups via halogenation and alkylation reactions, respectively. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3a-Iodo-6a-methyloctahydro-2,5-methanopentalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3a-Iodo-6a-methyloctahydro-2,5-methanopentalene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3a-Iodo-6a-methyloctahydro-2,5-methanopentalene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3a-Bromo-6a-methyloctahydro-2,5-methanopentalene
  • 3a-Chloro-6a-methyloctahydro-2,5-methanopentalene
  • 3a-Fluoro-6a-methyloctahydro-2,5-methanopentalene

Uniqueness

3a-Iodo-6a-methyloctahydro-2,5-methanopentalene is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and products, making this compound particularly valuable in synthetic chemistry and research applications.

Properties

CAS No.

61898-34-8

Molecular Formula

C10H15I

Molecular Weight

262.13 g/mol

IUPAC Name

3-iodo-7-methyltricyclo[3.3.1.03,7]nonane

InChI

InChI=1S/C10H15I/c1-9-3-7-2-8(4-9)6-10(9,11)5-7/h7-8H,2-6H2,1H3

InChI Key

CGRPNCGXLREJAJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)CC2(C3)I

Origin of Product

United States

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